molecular formula C21H16N4O4S2 B14920881 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene}acetohydrazide

2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene}acetohydrazide

Cat. No.: B14920881
M. Wt: 452.5 g/mol
InChI Key: TWOMOFXAJYRZSA-SSDVNMTOSA-N
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Description

2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’~1~-{(E)-1-[5-(4-METHYL-2-NITROPHENYL)-2-FURYL]METHYLIDENE}ACETOHYDRAZIDE is a complex organic compound that features a benzothiazole moiety, a furyl group, and a hydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’~1~-{(E)-1-[5-(4-METHYL-2-NITROPHENYL)-2-FURYL]METHYLIDENE}ACETOHYDRAZIDE typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with carbon disulfide and subsequent oxidation.

    Synthesis of Furyl Group: The furyl group can be synthesized via the reaction of furfural with appropriate reagents.

    Hydrazide Formation: The hydrazide linkage is formed by reacting hydrazine with an acyl chloride or ester.

    Final Coupling: The final step involves coupling the benzothiazole moiety with the furyl group through a condensation reaction, often under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole moiety.

    Reduction: Reduction reactions can target the nitro group in the furyl moiety, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the hydrazide linkage.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Materials Science:

Biology

    Antimicrobial Agents: The compound may exhibit antimicrobial properties, making it a candidate for drug development.

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical research.

Medicine

    Drug Development: Exploration as a lead compound for the development of new pharmaceuticals, particularly in oncology and infectious diseases.

Industry

    Dyes and Pigments: Use in the synthesis of dyes and pigments due to its chromophoric groups.

    Polymer Additives: Potential use as an additive in polymer chemistry to enhance material properties.

Mechanism of Action

The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’~1~-{(E)-1-[5-(4-METHYL-2-NITROPHENYL)-2-FURYL]METHYLIDENE}ACETOHYDRAZIDE depends on its application. For instance, as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. As a catalyst, it may facilitate electron transfer reactions through its sulfur and nitrogen atoms.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’~1~-{(E)-1-[5-(4-METHYLPHENYL)-2-FURYL]METHYLIDENE}ACETOHYDRAZIDE: Similar structure but lacks the nitro group.

    2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’~1~-{(E)-1-[5-(4-NITROPHENYL)-2-FURYL]METHYLIDENE}ACETOHYDRAZIDE: Similar structure but lacks the methyl group.

Uniqueness

The presence of both the nitro and methyl groups in the furyl moiety makes 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’~1~-{(E)-1-[5-(4-METHYL-2-NITROPHENYL)-2-FURYL]METHYLIDENE}ACETOHYDRAZIDE unique, potentially enhancing its reactivity and biological activity compared to similar compounds.

Biological Activity

The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene}acetohydrazide is a hybrid molecule that combines elements of benzothiazole and furan, both of which are known for their diverse biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound involves the reaction between benzothiazole derivatives and furan-based hydrazones. The characterization is typically performed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the structure and purity of the compound.

Antimicrobial Activity

A series of studies have evaluated the antimicrobial properties of compounds similar to the target molecule. For instance, derivatives containing benzothiazole and furan structures have shown promising results against various bacterial strains. In one study, compounds with similar structural features exhibited minimum inhibitory concentrations (MIC) ranging from 6.12 µM against Staphylococcus aureus to moderate activity against Escherichia coli at 25 µM .

CompoundTarget OrganismMIC (µM)
Compound AStaphylococcus aureus6.12
Compound BEscherichia coli25
Compound CCandida albicans12.5

Antiviral Activity

The antiviral potential of compounds similar to this compound has also been explored. A related study indicated that certain hydrazone derivatives exhibited anti-HIV activity with IC50 values ranging from 12.1 µM to 123.8 µM . However, there were no significant antiviral effects observed against other viral strains tested, including various herpesviruses and coronaviruses.

Antitumor Activity

The antitumor properties of benzothiazole derivatives have been well-documented. Compounds featuring similar scaffolds have demonstrated notable antiproliferative effects in cancer cell lines such as A549 and NCI-H358, with IC50 values indicating moderate to high activity . The presence of nitro or chloro substituents in these compounds often enhances their cytotoxicity against tumor cells.

Cell LineIC50 (µM)
A5498.78
NCI-H3586.68

Case Studies

  • Study on Antimicrobial Efficacy : A recent study synthesized several benzothiazole-furan hybrids and assessed their antibacterial activity against clinical isolates of Staphylococcus aureus. The most active compounds had MIC values significantly lower than traditional antibiotics, suggesting their potential as new antimicrobial agents .
  • Antiviral Screening : Another investigation focused on the antiviral properties of hydrazone derivatives, revealing that while some compounds showed promise against HIV, others failed to exhibit significant activity against a range of viruses including HSV and HCV .
  • Antitumor Assessment : In vitro studies on various cancer cell lines indicated that certain derivatives displayed selective cytotoxicity, making them candidates for further development as anticancer agents .

Properties

Molecular Formula

C21H16N4O4S2

Molecular Weight

452.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylideneamino]acetamide

InChI

InChI=1S/C21H16N4O4S2/c1-13-6-8-15(17(10-13)25(27)28)18-9-7-14(29-18)11-22-24-20(26)12-30-21-23-16-4-2-3-5-19(16)31-21/h2-11H,12H2,1H3,(H,24,26)/b22-11+

InChI Key

TWOMOFXAJYRZSA-SSDVNMTOSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C2=CC=C(O2)/C=N/NC(=O)CSC3=NC4=CC=CC=C4S3)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=C(O2)C=NNC(=O)CSC3=NC4=CC=CC=C4S3)[N+](=O)[O-]

Origin of Product

United States

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